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Spectroscopic Profile of Cyclopropanecarboxamide: A Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Cyclopropanecarboxamide** (CAS No: 6228-73-5), a valuable building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

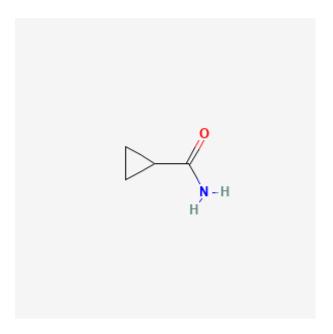
• IUPAC Name: Cyclopropanecarboxamide

Molecular Formula: C₄H₇NO

Molecular Weight: 85.10 g/mol

• Structure:





Spectroscopic Data

The following tables summarize the available spectroscopic data for **Cyclopropanecarboxamide**.

¹H NMR (Proton NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Cyclopropanecarboxamide**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
5.63-5.91	Broad Singlet	-	2H	-NH ₂
1.43	Multiplet	-	1H	-CH (cyclopropyl)
0.98	Doublet of Doublets	4.42, 2.98	2H	-CH ₂ (cyclopropyl)
0.79	Doublet of Doublets	7.91, 2.95	2H	-CH ₂ (cyclopropyl)

Solvent: Chloroform-d (CDCl₃), Frequency: 400 MHz



¹³C NMR (Carbon-13 NMR) Spectroscopy

Explicit ¹³C NMR chemical shift data for **Cyclopropanecarboxamide** is available in spectral databases such as SpectraBase.[1] Based on the structure, the spectrum is expected to show three distinct signals: one for the carbonyl carbon (C=O) in the typical amide region (around 170-180 ppm), one for the methine carbon (-CH) of the cyclopropyl ring, and one for the equivalent methylene carbons (-CH₂) of the ring, both in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Cyclopropanecarboxamide

Functional Group	Predicted Chemical Shift (δ) ppm
C=O (Amide)	~175
-CH (Cyclopropyl)	~15
-CH ₂ (Cyclopropyl)	~8

Infrared (IR) Spectroscopy

The IR spectrum of **Cyclopropanecarboxamide** is available in the NIST WebBook.[2] The key absorption bands are characteristic of a primary amide.

Table 3: Key IR Absorption Bands for Cyclopropanecarboxamide

Wavenumber (cm ^{−1})	Intensity	Assignment
~3350, ~3180	Strong, Broad	N-H Stretch (Amide)
~2950	Medium	C-H Stretch (Cyclopropyl)
~1640	Strong	C=O Stretch (Amide I)
~1610	Medium	N-H Bend (Amide II)
~1420	Medium	C-N Stretch

Mass Spectrometry (MS)



The mass spectrum of **Cyclopropanecarboxamide** is available in the NIST Mass Spectrometry Data Center and PubChem.[1][2] The electron ionization (EI) mass spectrum shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for Cyclopropanecarboxamide

m/z	Relative Intensity	Assignment
85	Moderate	[M]+ (Molecular Ion)
44	High	[CONH ₂]+
41	High	[C₃H₅]+ (Cyclopropyl cation)
39	Moderate	[C ₃ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

3.1.1. ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of Cyclopropanecarboxamide in
 ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. A pulse angle
 of 45° and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis.
 For a 400 MHz spectrometer, typical spectral width would be from -2 to 12 ppm.
- Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).
 Phase the resulting spectrum and reference it using the residual solvent peak (e.g., CDCI₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm. Perform baseline correction.



3.1.2. ¹³C NMR Spectroscopy

- Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is often required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.
- Data Acquisition: Use a standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments). The number of scans will need to be significantly higher than for ¹H NMR to achieve an adequate signal-to-noise ratio, typically ranging from several hundred to several thousand scans depending on the sample concentration. A relaxation delay of 2 seconds is a common starting point.
- Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid): As Cyclopropanecarboxamide is a solid, the KBr pellet method is commonly used. Finely grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution
 of 4 cm⁻¹.
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

 Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce

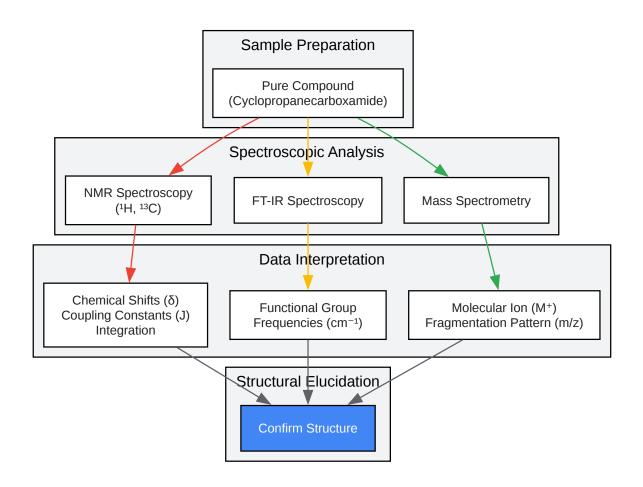


volatilization into the ion source.

- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of highenergy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a chemical compound like **Cyclopropanecarboxamide**.





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Caption: Workflow for Compound Identification using Spectroscopy.

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References

- 1. Cyclopropanecarboxamide | C4H7NO | CID 80376 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropanecarboxamide [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Cyclopropanecarboxamide: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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